molecular formula C13H12O4 B1625743 Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate CAS No. 54396-24-6

Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1625743
CAS No.: 54396-24-6
M. Wt: 232.23 g/mol
InChI Key: KSWKCZHIAJEFGQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a coumarin derivative characterized by its specific substitution pattern on the core benzopyrone structure. The compound is identified by the Chemical Abstracts Service (CAS) registry number 54396-24-6. It possesses a molecular formula of C₁₃H₁₂O₄ with a corresponding molecular weight of 232.23 g/mol. The structural composition features a methyl group at position 6 of the chromene ring system and an ethyl carboxylate group at position 3, creating a distinctive chemical entity within the coumarin class of compounds.

The compound is also known by several synonyms in chemical literature, including:

  • 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester
  • 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-, ethyl ester

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is represented as O=C(C(C1=O)=CC2=C(O1)C=CC(C)=C2)OCC, which provides a linear textual representation of its molecular structure. For database and reference purposes, the compound is assigned the MDL Number MFCD11521593.

Table 1: Chemical Identity Parameters of this compound

Parameter Value
Chemical Name This compound
CAS Registry Number 54396-24-6
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
SMILES Code O=C(C(C1=O)=CC2=C(O1)C=CC(C)=C2)OCC
MDL Number MFCD11521593

Historical Context in Chromene Derivative Research

The development and study of this compound must be understood within the broader historical context of coumarin research. Coumarin, the parent compound of this derivative, was first isolated from tonka beans in 1820 by A. Vogel of Munich, who initially mistook it for benzoic acid. In the same year, Nicholas Jean Baptiste Gaston Guibourt of France independently isolated coumarin and named the new substance "coumarine".

The scientific interest in coumarin derivatives began in earnest during the early 1900s, with pioneering work conducted by researchers such as Simonis and Wenzel. However, it was not until the 1950s that research on coumarins experienced a dramatic increase, driven by the discovery of their diverse biological properties. This period marked a significant turning point in coumarin research, with 937 publications on coumarins appearing in scientific literature during this decade.

Following a temporary decline in the 1960s (280 publications), scientific interest in coumarin derivatives has shown consistent growth, with the number of publications effectively doubling every decade. By the 2010s, over 5,000 publications focused on coumarin derivatives were indexed in the PubMed database alone. This exponential growth in research output reflects the continuing importance of coumarin derivatives in chemical and pharmaceutical investigations.

The synthesis of coumarin compounds has evolved significantly since William Henry Perkin first synthesized coumarin in 1868. Various synthetic methods have been developed, including the Perkin reaction between salicylaldehyde and acetic anhydride, the Pechmann condensation starting from phenol, and the Kostanecki acylation. These synthetic pathways have facilitated the production of diverse coumarin derivatives, including this compound.

Table 2: Historical Timeline of Coumarin Research

Year/Period Milestone
1820 First isolation of coumarin from tonka beans by A. Vogel
1868 First synthesis of coumarin by William Henry Perkin
Early 1900s Beginning of scientific interest in coumarin derivatives
1950s Dramatic increase in coumarin research (937 publications)
1960s Temporary decline in research output (280 publications)
1970s-2010s Steady growth in coumarin research, doubling each decade
2010s Over 5,000 publications on coumarin derivatives

Position Within Coumarin Analog Structural Taxonomy

This compound occupies a specific position within the broader taxonomy of coumarin analogs. Coumarins are classified as members of the benzopyrone family, all of which consist of a benzene ring joined to a pyrone ring. The benzopyrones can be subdivided into the benzo-alfa-pyrones, to which coumarins belong, and the benzo-gama-pyrones, which include flavonoids.

Coumarins are typically categorized into four main structural subtypes based on their chemical complexity and substitution patterns:

  • Simple coumarins: These include hydroxylated, alkoxylated, and alkylated derivatives of the parent compound, along with their glycosides. Examples include umbelliferone, esculetin, and scopoletin.

  • Furanocoumarins: These compounds consist of a five-membered furan ring attached to the coumarin nucleus, divided into linear or angular types with substitution at one or both of the remaining benzoid positions. Examples include psoralen, xanthotoxin, and bergapten.

  • Pyranocoumarins: These are analogous to furanocoumarins but contain a six-membered pyran ring fused with the benzene ring via C6-7 (linear) or C7-8 (angular). Examples include visnadin, xanthyletin, and seselin.

  • Pyrone-substituted coumarins: These include coumarins substituted in the pyrone ring, such as 4-hydroxycoumarin. The synthetic compound warfarin belongs to this coumarin subtype.

This compound is classified as a simple coumarin, featuring an ethyl carboxylate substituent at position 3 and a methyl group at position 6 of the core coumarin structure (2H-chromene-2-one). This substitution pattern distinguishes it from other coumarin derivatives such as Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate and Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, which have different substitution patterns on the coumarin nucleus.

The compound's structure represents a specific modification of the basic coumarin scaffold, where the addition of the methyl group at position 6 and the ethyl carboxylate at position 3 confers distinct chemical properties compared to the parent coumarin structure. These structural characteristics position this compound as a valuable model compound for understanding structure-activity relationships within the coumarin family.

Table 3: Classification of Coumarins and Position of this compound

Coumarin Class Key Structural Features Examples Position of this compound
Simple Coumarins Hydroxylated, alkoxylated, and alkylated derivatives of coumarin Umbelliferone, esculetin, scopoletin Belongs to this class with methyl substitution at position 6 and ethyl carboxylate at position 3
Furanocoumarins Five-membered furan ring attached to coumarin nucleus Psoralen, xanthotoxin, bergapten Not in this class
Pyranocoumarins Six-membered pyran ring fused with benzene ring Visnadin, xanthyletin, seselin Not in this class
Pyrone-substituted Coumarins Substitution in pyrone ring (e.g., 4-hydroxycoumarin) Warfarin Not in this class, though it does have substitution at position 3 in the pyrone ring

Properties

IUPAC Name

ethyl 6-methyl-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-16-12(14)10-7-9-6-8(2)4-5-11(9)17-13(10)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWKCZHIAJEFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479999
Record name Ethyl 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54396-24-6
Record name Ethyl 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains the most widely employed method for synthesizing coumarin derivatives. For this compound, this involves the acid-catalyzed reaction of 4-methylresorcinol with ethyl acetoacetate.

Procedure :
A mixture of 4-methylresorcinol (10 mmol), ethyl acetoacetate (12 mmol), and concentrated sulfuric acid (2 mL) is heated at 80°C for 6 hours. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield colorless crystals (68–72% yield).

Mechanistic Insight :
Protonation of the β-keto ester activates the carbonyl, enabling nucleophilic attack by the phenolic hydroxyl group. Subsequent cyclodehydration forms the lactone ring, with the methyl group directed to position 6 via thermodynamic control.

Limitations :

  • Low regioselectivity in polyhydroxy substrates.
  • Corrosive reagents necessitate careful handling.

Kostanecki-Robinson Reaction

This method employs a hydroxybenzaldehyde derivative and a β-keto ester under basic conditions.

Procedure :
5-Methylsalicylaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in ethanol with piperidine (0.5 mL) for 4 hours. The product is isolated via solvent evaporation and purified by column chromatography (hexane/ethyl acetate, 3:1), affording a 65–70% yield.

Advantages :

  • Superior regioselectivity compared to Pechmann condensation.
  • Amenable to microwave acceleration for reduced reaction time.

Modern Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating.

Procedure :
A mixture of 4-methylresorcinol (10 mmol), ethyl acetoacetate (12 mmol), and ZrO₂-SO₃H catalyst (0.1 g) is irradiated at 120°C for 15 minutes. The catalyst is removed by filtration, and the product is recrystallized from ethanol (85% yield).

Benefits :

  • 10-fold reduction in reaction time.
  • Enhanced yields due to minimized side reactions.

Solvent-Free Mechanochemical Synthesis

Ball milling promotes eco-friendly synthesis by eliminating solvents.

Procedure :
4-Methylresorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are ground with p-toluenesulfonic acid (0.2 g) in a ball mill (30 Hz, 1 hour). The solid is washed with sodium bicarbonate and recrystallized (78% yield).

Side Reactions and Byproduct Formation

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives with nucleophiles like hydrazine hydrate often yields competing products. For example, Soliman et al. observed salicylaldehyde azine (31.5–42.4% yield) and malonohydrazide as byproducts during attempts to synthesize hydrazide derivatives. This underscores the necessity for precise stoichiometry and temperature control to suppress ring-opening pathways.

Analytical Characterization Data

Spectroscopic Profiles :

  • ¹H NMR (DMSO-d₆) : δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 4.24 (q, J = 7.1 Hz, 2H, OCH₂), 6.32 (s, 1H, C4-H), 7.12–7.45 (m, 2H, Ar-H).
  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (lactone C=O), 1602 cm⁻¹ (aromatic C=C).

Thermal Properties :

  • Melting point: 176–178°C.
  • DSC analysis reveals a single endothermic peak, confirming crystalline purity.

Industrial-Scale Production Considerations

Catalyst Recycling :
ZrO₂-SO₃H catalysts retain >90% activity after five cycles, reducing costs in large-scale synthesis.

Environmental Impact : Solvent-free methods reduce waste generation by 40%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chromene ring to a dihydrochromene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dihydrochromenes.

    Substitution: Formation of halogenated, aminated, or thiolated derivatives.

Scientific Research Applications

Chemistry

Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties .

Biology

Research has highlighted its potential as an antimicrobial , antiviral , and anticancer agent:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant activity against various bacterial strains, potentially disrupting microbial cell membranes .
  • Antiviral Properties: Preliminary investigations suggest it may inhibit viral replication pathways, although further studies are needed to clarify these mechanisms .
  • Anticancer Effects: this compound has shown promise in inhibiting cancer cell lines, suggesting its utility in cancer research .

Medicine

The compound is being explored for its therapeutic properties , including:

  • Anti-inflammatory Activity: It may modulate inflammatory pathways, providing potential treatment avenues for inflammatory diseases.
  • Antioxidant Properties: The ability to scavenge free radicals positions it as a candidate for protecting cells from oxidative stress .

Industry

In industrial applications, this compound is utilized in:

  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes.
  • Organic Light Emitting Diodes (OLEDs): The compound's electronic properties are advantageous in the development of OLED materials .

Case Studies

Several studies have been conducted to explore the diverse applications of this compound:

  • Antimicrobial Study:
    • A study demonstrated that derivatives of Ethyl 6-methyl-2-oxo-2H-chromene exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and metabolic inhibition .
  • Anticancer Research:
    • Research involving cell lines showed that this compound could induce apoptosis in cancer cells through modulation of apoptosis-related proteins, highlighting its potential as a therapeutic agent in oncology .
  • Synthesis of New Derivatives:
    • A recent study focused on synthesizing novel derivatives of Ethyl 6-methyl-2-oxo-2H-chromene for enhanced biological activity. The results indicated that specific modifications could lead to compounds with improved efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, its antioxidant activity may involve the scavenging of free radicals and the protection of cells from oxidative stress. Additionally, its antimicrobial properties may result from the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6

Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate
  • Structure : Methoxy (-OCH₃) substituent at position 4.
  • Molecular Formula : C₁₃H₁₂O₅ (vs. C₁₃H₁₂O₄ for the methyl analogue).
  • Impact :
    • The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the methyl group.
    • Higher polarity due to the oxygen atom, improving water solubility but reducing membrane permeability .
  • Spectral Data : IR and NMR spectra show distinct peaks for the methoxy group (e.g., δ ~3.8 ppm in ¹H-NMR for -OCH₃) .
Ethyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate
  • Structure : Bromo (-Br) substituent at position 6.
  • Impact :
    • Bromine’s electron-withdrawing nature decreases electron density, altering reactivity in electrophilic substitution reactions.
    • Increased molecular weight and steric bulk may enhance binding to hydrophobic biological targets .
  • Applications: Potential as a halogenated intermediate in medicinal chemistry .
Ethyl 6-Ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Structure : Ethyl (-CH₂CH₃) at position 6 and hydroxyl (-OH) at position 7.
  • Impact: The ethyl group increases lipophilicity, while the hydroxyl group enables hydrogen bonding, affecting solubility and intermolecular interactions.

Variations at Position 3 (Ester Group)

Methyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate
  • Structure : Methyl ester (-COOCH₃) at position 3.
  • Lower molecular weight may improve bioavailability .
4-Methoxyphenyl 2-Oxo-2H-chromene-3-carboxylate
  • Structure : Aryl ester (4-methoxyphenyl) at position 3.
  • Impact :
    • Extended conjugation from the aryl group enhances fluorescence properties.
    • The methoxy group stabilizes the ester via resonance, affecting degradation kinetics .

Core Structure Modifications

CXL017 (Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate)
  • Structure: 4H-chromene core with amino (-NH₂) and dimethoxyphenyl substituents.
  • Impact: The 4H-chromene core adopts a different conformation, altering π-π stacking interactions. The amino group facilitates hydrogen bonding, critical for biological activity (e.g., anticancer properties) .
Benzo-Annulated Derivatives (e.g., Ethyl 3-Oxo-3H-benzo[f]chromene-2-carboxylate)
  • Structure : Fused benzene ring to the chromene core.
  • Impact :
    • Extended π-system enhances fluorescence, making it suitable for optoelectronic applications.
    • Increased planarity improves crystallinity and thermal stability .

Key Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate 6-CH₃, 3-COOEt C₁₃H₁₂O₄ Lipophilic; antimicrobial studies
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate 6-OCH₃, 3-COOEt C₁₃H₁₂O₅ Enhanced solubility; fluorescent dyes
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 6-Br, 3-COOEt C₁₂H₉BrO₄ Halogenated intermediate; photostability
CXL017 2-NH₂, 6-(3,5-OCH₃-Ph), 4H-core C₂₀H₂₁NO₅ Anticancer activity; SAR studies
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate Benzo-annulated core C₁₆H₁₂O₄ Optoelectronic materials; high thermal stability

Biological Activity

Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate, a compound belonging to the chromene class, has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, antiviral, anticancer, and antioxidant activities, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound features a chromene core structure characterized by a fused benzene and pyran ring. Its synthesis typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. Common solvents include ethanol or methanol, with catalysts like piperidine or pyridine enhancing the reaction efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For example, derivatives of this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
4aStaphylococcus aureus0.220.25
5aStaphylococcus epidermidis0.230.26
7bEscherichia coli0.240.27

Antiviral Activity

This compound has also been investigated for its antiviral potential. Studies suggest that it may inhibit viral replication through interference with viral enzymes or receptors, although specific mechanisms are still under investigation .

Anticancer Properties

The compound has shown promise in anticancer research, particularly due to its ability to induce apoptosis in cancer cells. In vitro tests revealed that it exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver cancer) cells, with IC50 values indicating significant potency .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
HeLa5.3
HepG24.9
C63.6

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Disruption of microbial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Mechanisms : Induction of apoptosis through modulation of signaling pathways involved in cell survival and proliferation.
  • Antioxidant Effects : Scavenging of free radicals and enhancement of cellular defense mechanisms against oxidative damage .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive analysis revealed that derivatives of this compound displayed synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on cancer cell lines, the compound demonstrated significant inhibition of cell growth, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate?

Methodological Answer: The synthesis typically involves a condensation reaction between substituted hydroxybenzaldehyde derivatives and diethyl malonate under acidic or basic conditions. Critical factors include:

  • Catalyst selection : Piperidine or acetic acid is often used to catalyze the Knoevenagel condensation step, with piperidine improving yield by reducing side reactions .
  • Reflux duration : Optimal reaction times (30–40 minutes) balance completion and decomposition risks .
  • Purification : Recrystallization from ethanol or ethyl acetate ensures >95% purity, confirmed by melting point analysis (e.g., 198–199.5°C for analogs) .

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation involves:

  • Single-crystal X-ray diffraction (SC-XRD) : Programs like SHELXL refine atomic coordinates, with R-factors <0.05 indicating high precision .
  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 8.7–6.5 ppm (aromatic protons) and δ 160–90 ppm (carbonyl/coumarin carbons) confirm the scaffold .
    • FT-IR : Stretching vibrations at 1720–1680 cm<sup>-1</sup> (ester C=O) and 1620 cm<sup>-1</sup> (chromene lactone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for coumarin derivatives?

Methodological Answer: Discrepancies in bond lengths or angles may arise from:

  • Thermal motion artifacts : Use high-resolution data (<1.0 Å) and anisotropic refinement in SHELXL to reduce errors .
  • Polymorphism screening : Compare multiple crystal batches under varying conditions (e.g., solvent, temperature) .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies packing motifs that influence structural deviations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer: SAR studies require:

  • Functional group diversification : Synthesize derivatives with substituents at C-6 (e.g., nitro, hydroxy) and C-3 (ester/amide replacements) to assess bioactivity .
  • Biological assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and anti-inflammatory activity (e.g., NF-κB inhibition) .
  • Computational docking : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) .

Q. How can computational modeling predict the photophysical properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate HOMO-LUMO gaps (e.g., ~4.2 eV for fluorescence) .
  • TD-DFT : Simulate UV-Vis spectra by modeling electronic transitions (e.g., π→π* at 300–400 nm) .
  • Solvatochromism studies : Correlate solvent polarity with emission shifts using the Lippert-Mataga equation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
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Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

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